molecular formula C9H9ClO4 B2467881 2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid CAS No. 2315-24-4

2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid

Cat. No. B2467881
CAS RN: 2315-24-4
M. Wt: 216.62
InChI Key: BVDLJZXNQCPLAM-UHFFFAOYSA-N
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Description

“2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid” is a type of phenoxy herbicide . It is also known as MCPA . It is widely used in agriculture to selectively control broad-leaf weeds in pasture and cereal crops .


Synthesis Analysis

MCPA is synthesized from the corresponding phenol by exposing it to chloroacetic acid and dilute base in a straightforward substitution reaction . The synthesis process involves adding 2-methylphenoxymethanoic acid (1 mol), magnesium chloride (99%), and 2,5-dichlorothiazole (99%) to a 500 mL four-necked flask. The mixture is then heated to 70°C and sulfuryl chloride (99%, 1.01 mol) is added dropwise. After the addition is complete, the reaction is kept at this temperature for 30 minutes. The product is then distilled under a pressure of 1 kPa and the fraction collected at 140-150°C is 4-chloro-2-methylphenoxyacetic acid .


Molecular Structure Analysis

The molecular structure of MCPA is represented by the chemical formula C9H9ClO3 . It has a molar mass of 200.62 g/mol .


Chemical Reactions Analysis

MCPA acts by mimicking the auxin growth hormone indoleacetic acid (IAA). When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, thus selectively killing broad-leaf weeds while leaving the crops relatively unaffected .


Physical And Chemical Properties Analysis

MCPA appears as a white to light brown solid with a density of 1.18-1.21 g/cm3. It has a melting point of 114 to 118 °C. It is soluble in water at a concentration of 825 mg/L at 23 °C .

Mechanism of Action

Target of Action

The primary target of 2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid, also known as MCPA, is the growth hormone indoleacetic acid (IAA) in plants . IAA is a naturally occurring auxin, a class of plant hormones that are essential for plant body development .

Mode of Action

MCPA acts by mimicking the auxin growth hormone IAA . When sprayed on broad-leaf plants, it induces rapid, uncontrolled growth, often referred to as "growing to death" . This results in the selective killing of broad-leaf weeds, while leaving monocotyledonous crops such as wheat or maize relatively unaffected .

Biochemical Pathways

The biochemical pathway affected by MCPA involves the disruption of normal plant growth and development . By mimicking IAA, MCPA overstimulates the auxin response pathway, leading to uncontrolled cell division and growth . This rapid, uncontrolled growth ultimately leads to the death of the plant .

Pharmacokinetics

It is known that mcpa is readily absorbed by plant tissues and is translocated throughout the plant, affecting all parts of the plant . The impact on bioavailability is largely determined by the application method and environmental conditions .

Result of Action

The result of MCPA action is the death of broad-leaf weeds . By inducing uncontrolled growth, MCPA causes the plant to essentially "grow to death" . This makes MCPA an effective herbicide for the control of broad-leaf weeds in cereal and pasture crops .

Action Environment

The action, efficacy, and stability of MCPA can be influenced by various environmental factors. These include the type of soil, weather conditions, and the presence of other chemicals . For example, certain soil types may adsorb MCPA, reducing its availability to plants . Weather conditions, such as rainfall and temperature, can also affect the uptake and effectiveness of MCPA .

Safety and Hazards

MCPA is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Dam. 1 - Skin Irrit. 2 . Dietary exposure from food and water is acceptable if it is less than 100% of the acute reference dose (ARfD) on a daily basis, or less than 100% of the acceptable daily intake (ADI) over a lifetime .

Future Directions

Research is ongoing to develop new herbicides to be complementary to the auxins. The aim is to find materials which would selectively control grass weeds in broad-leaf crops such as cotton and soybean . There is also research into the use of MCPA in the synthesis of herbicidal ionic liquids .

properties

IUPAC Name

2-(4-chloro-5-hydroxy-2-methylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c1-5-2-6(10)7(11)3-8(5)14-4-9(12)13/h2-3,11H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDLJZXNQCPLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC(=O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid

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